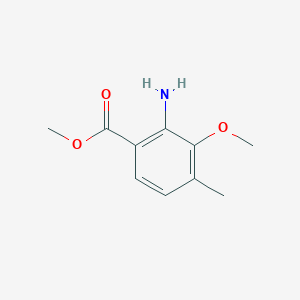

Methyl 2-amino-3-methoxy-4-methylbenzoate

Description

Methyl 2-amino-3-methoxy-4-methylbenzoate (exact mass: 195.1371552) is a substituted benzoate ester characterized by an amino group at position 2, a methoxy group at position 3, and a methyl group at position 4 on the aromatic ring. This compound is structurally significant due to its multifunctional substituents, which influence its physicochemical properties and reactivity. It is reported as a metabolite and shares structural similarities with bioactive esters used in agrochemicals, such as sulfonylurea herbicides . Synthetic routes for analogous methyl benzoates often involve condensation reactions under acidic conditions (e.g., polyphosphoric acid, PPA) or catalytic esterification .

Properties

IUPAC Name |

methyl 2-amino-3-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-5-7(10(12)14-3)8(11)9(6)13-2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLLLUHQLBAQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561464 | |

| Record name | Methyl 2-amino-3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5544-24-1 | |

| Record name | Methyl 2-amino-3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methoxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-amino-3-methoxy-4-methylbenzoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 2-amino-3-methoxy-4-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-amino-3-methoxy-4-methylbenzoate with key analogs, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: The amino group at position 2 in the target compound enhances nucleophilicity, enabling participation in hydrogen bonding and condensation reactions. This contrasts with methyl salicylate, where the hydroxyl group increases acidity (pKa ~2.9) but reduces thermal stability . Methoxy groups (e.g., at position 3) generally increase lipophilicity and resistance to oxidation compared to hydroxyl analogs .

Physical Properties: The target compound’s melting point is expected to be moderate (data unavailable), but analogs like the triazine-linked benzoic acid derivative exhibit high m.p. (217.5–220°C) due to intermolecular hydrogen bonding and aromatic stacking . Volatility: Methyl salicylate’s lower molecular weight and hydroxyl group contribute to its volatility (b.p. 222°C), whereas the target compound’s amino and methyl groups likely reduce volatility .

Applications :

- Agrochemicals : Sulfonylurea methyl esters (e.g., triflusulfuron) share the benzoate core but incorporate triazine moieties for herbicidal activity via enzyme inhibition .

- Resin Analysis : Methyl esters of diterpenes (e.g., sandaracopimaric acid) are analyzed via gas chromatography, highlighting the role of esterification in enhancing volatility for analytical detection .

Biological Activity

Methyl 2-amino-3-methoxy-4-methylbenzoate, also known as a derivative of benzoic acid, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an amino group, a methoxy group, and a methyl group attached to the benzene ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.

- Protein-Ligand Interactions : Research indicates that this compound can interact with proteins, influencing their activity and potentially leading to therapeutic effects in various conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/ml |

| Escherichia coli | 125 µg/ml |

| Candida albicans | 31.25 µg/ml |

This table summarizes some findings on the antimicrobial efficacy of the compound against common pathogens .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, it has been observed to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell cultures exposed to inflammatory stimuli.

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal potential of this compound against various Candida species. The results indicated that it had significant antifungal activity with MIC values comparable to established antifungal agents .

- Enzyme Inhibition Research : Another research focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The study demonstrated that this compound could effectively reduce COX activity, suggesting potential use as an anti-inflammatory drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.